3-(2-Hydroxyethoxy)propanenitrile
Overview
Description
3-(2-Hydroxyethoxy)propanenitrile is a chemical compound with the molecular formula C5H9NO2 . It contains a total of 17 atoms, consisting of 9 Hydrogen atoms, 5 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .
Molecular Structure Analysis
The molecular weight of this compound is 159.1830 . The IUPAC Standard InChI is InChI=1S/C7H13NO3/c8-2-1-4-10-6-7-11-5-3-9/h9H,1,3-7H2 .Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 278.2±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . Its enthalpy of vaporization is 60.0±6.0 kJ/mol, and it has a flash point of 122.1±20.4 °C . The index of refraction is 1.438, and the molar refractivity is 28.4±0.3 cm3 .Scientific Research Applications
Intramolecular Interactions
A study by Fernández, Vázquez, and Ríos (1992) explored the intramolecular hydrogen bonds and anomeric effects in nitriles, including 3-hydroxy-propanenitrile. Their theoretical analysis provided insights into the stability and geometric trends of these compounds, contributing to our understanding of molecular interactions in similar structures (Fernández, Vázquez, & Ríos, 1992).
Lithium-Ion Battery Electrolytes
Liu et al. (2016) introduced new mixtures containing 3-(2-methoxyethoxy)propanenitrile for use as safe electrolytes in lithium-ion batteries. Their research demonstrated the potential of these compounds in enhancing battery safety and performance (Liu et al., 2016).
Catalysis in Organic Synthesis
Naeimi and Moradian (2006) described the use of 3-hydroxy propanenitrile derivatives in organic synthesis, specifically in the ring opening of epoxides. This process is significant for creating β-Hydroxy nitriles, which are valuable intermediates for biologically-active molecules (Naeimi & Moradian, 2006).
Enzymatic Synthesis
Liu et al. (2016) and Zhang et al. (2018) both focused on the lipase-catalyzed transesterification of 3-hydroxy-3-(2-thienyl) propanenitrile. This process is crucial for synthesizing chiral building blocks like (S)-duloxetine, demonstrating the role of these compounds in pharmaceutical synthesis (Liu et al., 2016); (Zhang et al., 2018).
Biocompatible Polymers
Mahapatra et al. (2020) developed biocompatible aliphatic-terpolymers using 3-(N-isopropylacrylamido)propanenitrile. These polymers have applications in biosensing, cell imaging, and as security ink, highlighting the versatility of 3-(2-Hydroxyethoxy)propanenitrile derivatives in biomedical and security applications (Mahapatra et al., 2020).
Environmental Applications
Lai et al. (2013) investigated the degradation of 3,3'-iminobis-propanenitrile using a Fe(0)/GAC micro-electrolysis system. This research is relevant for environmental cleanup and pollution control, demonstrating the applicability of this compound derivatives in environmental science (Lai et al., 2013).
Safety and Hazards
3-(2-Hydroxyethoxy)propanenitrile is classified as a highly flammable liquid and vapor. It is toxic if swallowed or in contact with skin, and it causes skin irritation . It may cause an allergic skin reaction and serious eye damage. It is toxic if inhaled and may cause respiratory irritation . It may cause cancer and is toxic to aquatic life with long-lasting effects .
Properties
IUPAC Name |
3-(2-hydroxyethoxy)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-2-1-4-8-5-3-7/h7H,1,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCFKOUSIIQMMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCO)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179024 | |
Record name | 3-(2-Hydroxyethoxy)propiononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24298-26-8 | |
Record name | 3-(2-Hydroxyethoxy)propanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24298-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Hydroxyethoxy)propanenitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024298268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Hydroxyethoxy)propiononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-hydroxyethoxy)propiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.928 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(2-HYDROXYETHOXY)PROPANENITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG3Z2AS52A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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